![molecular formula C18H20N2O4 B5703348 N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5703348.png)
N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, also known as DDB, is a chemical compound that has been of significant interest to researchers in recent years. DDB is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which has been implicated in a variety of cellular processes, including DNA repair, cell death, and inflammation.
Mechanism of Action
N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide acts as a potent inhibitor of PARP, an enzyme that plays a key role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death. Additionally, PARP inhibition has been found to have anti-inflammatory effects, which may contribute to the therapeutic efficacy of N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide in the treatment of inflammatory diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide are largely related to its inhibition of PARP. N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been found to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. Additionally, N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been found to reduce inflammation and oxidative stress in various disease models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide in lab experiments is its potent inhibition of PARP, which makes it a useful tool for studying the role of PARP in various cellular processes. However, one limitation of using N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is its relatively short half-life, which can make it difficult to maintain effective concentrations in vivo.
Future Directions
There are several future directions for research on N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. One area of interest is the development of more potent and selective PARP inhibitors, which may have improved therapeutic efficacy and fewer side effects than N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. Additionally, the potential use of N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide in combination with other chemotherapeutic agents, such as immune checkpoint inhibitors, is an area of active research. Finally, the role of PARP inhibition in aging and age-related diseases, such as Alzheimer's disease, is an area of increasing interest.
Synthesis Methods
The synthesis of N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide involves a series of chemical reactions, starting with the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3,5-dimethylphenol to form the ester, which is subsequently hydrolyzed to give the carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride, which is reacted with the appropriate amine to give the final product, N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide.
Scientific Research Applications
N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been found to be particularly effective in combination with other chemotherapeutic agents, such as temozolomide, in the treatment of glioblastoma, a type of brain cancer. Additionally, N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been found to have potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3,5-dimethylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-11-7-12(2)9-14(8-11)18(21)24-20-17(19)13-5-6-15(22-3)16(10-13)23-4/h5-10H,1-4H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTZUVLCUILGPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(3,5-dimethylphenyl)carbonyl]oxy}-3,4-dimethoxybenzenecarboximidamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.